methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
CAS No.:
Cat. No.: VC15007425
Molecular Formula: C19H22O7
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22O7 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate |
| Standard InChI | InChI=1S/C19H22O7/c1-10(2)25-17(21)9-24-15-7-6-13-11(3)14(8-16(20)23-5)19(22)26-18(13)12(15)4/h6-7,10H,8-9H2,1-5H3 |
| Standard InChI Key | UZEUJXJWYKBWES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC(=O)OC |
Introduction
Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound featuring a coumarin backbone, specifically a benzopyrone core. This compound is characterized by the presence of isopropoxy and oxoethoxy moieties at the 7-position of the chromen-3-yl structure. Its molecular formula results in a molecular weight of approximately 318.36 g/mol.
Synthesis
The synthesis of methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic chemistry techniques. Each step requires careful control of reaction conditions to ensure high yields and purity. Techniques may include refluxing in organic solvents, chromatography for purification, and spectroscopic methods (NMR, IR) for structural confirmation.
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in inhibiting carbonic anhydrase enzymes. These enzymes are crucial for physiological processes such as respiration and acid-base balance. Coumarin derivatives, including this compound, have shown selective inhibition against various human carbonic anhydrase isozymes, suggesting therapeutic applications in treating conditions related to these enzymes, such as glaucoma and epilepsy.
| Biological Activity | Potential Applications |
|---|---|
| Carbonic Anhydrase Inhibition | Treatment of glaucoma, epilepsy |
| Potential Anticoagulant Properties | Cardiovascular diseases |
Chemical Reactivity
The compound's chemical reactivity can be attributed to its functional groups, allowing it to participate in various reactions typical for esters and chromenones. These reactions are significant for modifying the compound's properties and enhancing its biological activity.
| Reaction Type | Purpose |
|---|---|
| Esterification/Hydrolysis | Modify functional groups for enhanced activity |
| Chromenone-specific reactions | Alter chemical properties for improved bioavailability |
Comparison with Similar Compounds
Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate stands out due to its specific arrangement of functional groups, which enhance its biological activity compared to simpler derivatives. For example, ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate shares a similar chromenone backbone but differs in its ester group, potentially affecting its biological activity and chemical properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate | Isopropoxy, oxoethoxy, methyl groups | Carbonic anhydrase inhibition |
| Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate | Similar chromenone core, ethyl ester | Anti-inflammatory, antioxidant |
Future Research Directions
Further research is needed to fully explore the therapeutic potential of methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate. This includes detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, as well as its effects on biological systems. Additionally, modifications to its structure could lead to the development of new therapeutic agents with enhanced properties.
Given the limitations in available literature from diverse sources, further investigation into this compound's properties and applications is warranted to fully leverage its potential in medicinal chemistry.
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